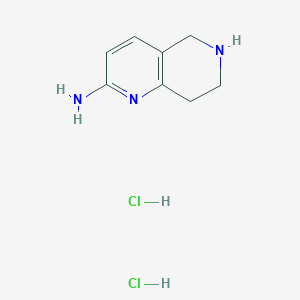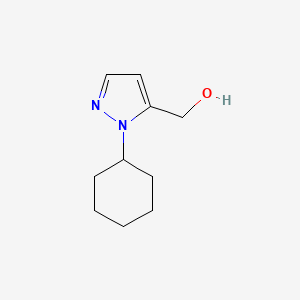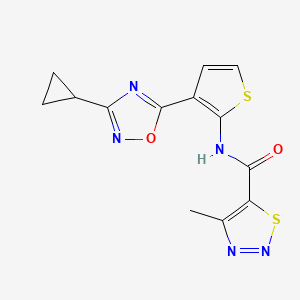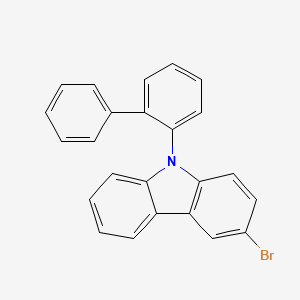![molecular formula C20H13ClF3N5OS B2488279 N-(4-(trifluorométhyl)phényl)-2-((1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acétamide CAS No. 893913-56-9](/img/structure/B2488279.png)
N-(4-(trifluorométhyl)phényl)-2-((1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5OS and its molecular weight is 463.86. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anti-inflammatoire
Ce composé a révélé une activité anti-inflammatoire significative. En particulier, des dérivés de ce composé ont montré une activité comparable à celle de l'indométacine, un anti-inflammatoire non stéroïdien (AINS) couramment utilisé, avec des effets ulcérogènes minimes . Cela suggère qu'il pourrait être un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.
Inhibition des tyrosine kinases de la famille Src
Le composé est un inhibiteur puissant et sélectif des tyrosine kinases de la famille Src . Ces kinases sont impliquées dans divers processus cellulaires, notamment la division cellulaire, la migration et la survie. Par conséquent, ce composé pourrait être utilisé comme un outil pour sonder l'implication des tyrosine kinases de la famille Src dans la signalisation cellulaire .
Activité antifongique
Le composé a montré une activité antifongique significative. En particulier, l'un des dérivés de ce composé a présenté une activité protectrice antifongique significative contre Fusarium oxysporum, un champignon pathogène des plantes . Cela suggère qu'il pourrait être un candidat potentiel pour le développement de nouveaux agents antifongiques.
Utilisation potentielle dans la recherche sur le cancer
Compte tenu de sa capacité à inhiber les tyrosine kinases de la famille Src , ce composé pourrait potentiellement être utilisé dans la recherche sur le cancer. Les tyrosine kinases de la famille Src sont souvent surexprimées dans les cellules cancéreuses, et leur inhibition peut conduire à la suppression de la croissance et de la prolifération des cellules cancéreuses.
Utilisation potentielle dans la recherche neurologique
Les propriétés anti-inflammatoires de ce composé pourraient en faire un candidat potentiel pour la recherche sur les troubles neurologiques où l'inflammation joue un rôle clé, tels que la maladie d'Alzheimer et la sclérose en plaques.
Utilisation potentielle dans la recherche cardiovasculaire
L'inhibition des tyrosine kinases de la famille Src par ce composé pourrait potentiellement être bénéfique dans le traitement de certaines maladies cardiovasculaires. Par exemple, les tyrosine kinases de la famille Src ont été impliquées dans le développement de l'athérosclérose, une maladie caractérisée par le durcissement et le rétrécissement des artères.
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-13-3-7-15(8-4-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELNTCULFFGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)



![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)
![4-fluoro-3-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2488212.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2488213.png)


![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

